molecular formula C15H20N4O2 B2588134 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034372-47-7

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2588134
CAS No.: 2034372-47-7
M. Wt: 288.351
InChI Key: GGGVSXXKVMPPEX-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a cyclopentyl group, a furan ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce pyrazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea: can be compared with other urea derivatives that contain similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(18-13-4-1-2-5-13)16-7-8-19-11-12(10-17-19)14-6-3-9-21-14/h3,6,9-11,13H,1-2,4-5,7-8H2,(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVSXXKVMPPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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